Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate
CAS No.: 439117-40-5
Cat. No.: VC2371646
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 439117-40-5 |
|---|---|
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate |
| Standard InChI | InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17) |
| Standard InChI Key | SCKBBUQGEDHWRN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)CO |
Introduction
Chemical Identity and Structure
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate is characterized by a unique molecular structure containing multiple functional groups including a tert-butyloxycarbonyl (Boc) protecting group, a benzyl core, a chloro substituent, and a hydroxymethyl group. The key chemical identifiers for this compound are summarized in Table 1.
Table 1: Chemical Identity Data
| Parameter | Information |
|---|---|
| CAS Number | 439117-40-5 |
| Molecular Formula | C13H18ClNO3 |
| Molecular Weight | 271.74 g/mol |
| IUPAC Name | tert-butyl N-[[4-chloro-2-(hydroxymethyl)phenyl]methyl]carbamate |
| SMILES | CC(C)(C)OC(=O)NCC1=C(CO)C=C(Cl)C=C1 |
| InChI | InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-7-9-4-5-11(14)6-10(9)8-16/h4-6,16H,7-8H2,1-3H3,(H,15,17) |
| InChIKey | SCKBBUQGEDHWRN-UHFFFAOYSA-N |
| Synonyms | 2-Bocaminomethyl-5-chlorobenzyl alcohol |
The compound features a benzene ring with a chlorine atom at the 4-position and a hydroxymethyl group at the 2-position. The amine functionality is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis .
Physical and Chemical Properties
Physical Properties
The physical properties of tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate are important for its handling, storage, and application in research settings. The compound is typically available as a solid and requires specific storage conditions.
Table 2: Physical Properties
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Molecular Weight | 271.74 g/mol | |
| Recommended Storage | 2-8°C | |
| Commercial Purity | 95-98% |
Chemical Properties
The chemical properties of this compound are largely determined by its functional groups:
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The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the amine functionality and can be selectively cleaved under acidic conditions to reveal the free amine.
-
The hydroxymethyl group can undergo various transformations including oxidation, esterification, and etherification reactions.
-
The chloro substituent provides opportunities for further functionalization through various metal-catalyzed coupling reactions.
This multifunctional nature makes tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate a versatile building block in organic synthesis .
Structural Comparison with Related Compounds
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate can be compared with structurally related compounds to better understand its unique characteristics and potential applications.
Table 3: Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate | C13H18ClNO3 | 271.74 g/mol | Chloro at 4-position, hydroxymethyl at 2-position |
| Tert-butyl 4-(hydroxymethyl)benzylcarbamate | C13H19NO3 | 237.29 g/mol | No chloro substituent, hydroxymethyl at 4-position |
| Tert-butyl 4-(hydroxymethyl)benzyl(methyl)carbamate | C14H21NO3 | 251.32 g/mol | No chloro substituent, N-methylated carbamate |
| Tert-butyl (2-(hydroxymethyl)phenyl)carbamate | C12H17NO3 | - | Carbamate directly on aromatic ring instead of benzylic position |
These structural variations confer different chemical reactivities and physical properties, making each compound suitable for specific applications in organic synthesis .
Applications in Organic Synthesis
Tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate serves as an important building block in organic synthesis due to its multifunctional nature. Its primary applications include:
Pharmaceutical Intermediate
The compound has potential applications as an intermediate in pharmaceutical synthesis, particularly in the preparation of compounds with biological activity. The presence of multiple functional groups allows for selective transformations and the construction of more complex molecules .
Building Block in Research Chemistry
As a building block, tert-butyl 4-chloro-2-(hydroxymethyl)benzylcarbamate contributes to the synthesis of various organic compounds. Its protected amine functionality can be selectively revealed after other chemical transformations have been performed, making it valuable in multistep synthesis routes .
Applications in Coupling Reactions
The chloro substituent presents opportunities for various coupling reactions, including Suzuki, Negishi, or Kumada couplings, expanding the compound's utility in constructing more complex molecular architectures .
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